tert-Butyl (2-bromo-3-chlorobenzyl)(methyl)carbamate

Lipophilicity Physicochemical Properties Regioisomer Comparison

tert-Butyl (2-bromo-3-chlorobenzyl)(methyl)carbamate (CAS 2680803-73-8, C₁₃H₁₇BrClNO₂, MW 334.63 g/mol) is a bench-stable, crystalline carbamate that integrates a tert-butyloxycarbonyl (Boc) protecting group, an N-methyl tertiary amine, and a benzyl scaffold bearing ortho-bromine and meta-chlorine substituents. Its computed XLogP3 is 3.9 and topological polar surface area (TPSA) is 29.5 Ų.

Molecular Formula C13H17BrClNO2
Molecular Weight 334.63 g/mol
Cat. No. B15304561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-bromo-3-chlorobenzyl)(methyl)carbamate
Molecular FormulaC13H17BrClNO2
Molecular Weight334.63 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CC1=C(C(=CC=C1)Cl)Br
InChIInChI=1S/C13H17BrClNO2/c1-13(2,3)18-12(17)16(4)8-9-6-5-7-10(15)11(9)14/h5-7H,8H2,1-4H3
InChIKeyIIHPUHRFRFKZOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2-bromo-3-chlorobenzyl)(methyl)carbamate – Procurement-Ready Overview of a Dihalogenated N-Methyl Boc-Amine Building Block


tert-Butyl (2-bromo-3-chlorobenzyl)(methyl)carbamate (CAS 2680803-73-8, C₁₃H₁₇BrClNO₂, MW 334.63 g/mol) is a bench-stable, crystalline carbamate that integrates a tert-butyloxycarbonyl (Boc) protecting group, an N-methyl tertiary amine, and a benzyl scaffold bearing ortho-bromine and meta-chlorine substituents [1]. Its computed XLogP3 is 3.9 and topological polar surface area (TPSA) is 29.5 Ų [2]. The compound is supplied as a research intermediate (typical purity ≥95%) for medicinal chemistry and agrochemical synthesis programs [1].

Why Generic Substitution Fails for tert-Butyl (2-bromo-3-chlorobenzyl)(methyl)carbamate in Multi-Step Synthetic Campaigns


Simple replacement of tert-butyl (2-bromo-3-chlorobenzyl)(methyl)carbamate with a regioisomeric analog (e.g., 3-bromo-2-chloro or 4-bromo-3-chloro) or a non-methylated variant (N-H carbamate) is rarely without consequence in multi-step synthesis. The ortho-bromo/meta-chloro arrangement governs the electronic landscape of the aromatic ring, directly influencing the rate and selectivity of Pd-catalyzed cross-couplings [1]. The N-methyl group eliminates the hydrogen-bond donor character present in secondary carbamates (HBD count = 0 vs. 1 for the des-methyl analog), which alters solubility, chromatographic retention, and the potential for undesired intermolecular interactions during library synthesis [2]. Furthermore, the Boc group’s well-characterized acid-lability means that substitution with a benzyl carbamate (Cbz) would change deprotection orthogonality, potentially disrupting established synthetic sequences [2]. Below, several quantifiable differentiation dimensions are presented to inform procurement decisions.

Quantitative Differentiation Evidence for tert-Butyl (2-bromo-3-chlorobenzyl)(methyl)carbamate vs. Closest Analogs


Ortho-Br / Meta-Cl Substitution Pattern Confers a Computed Lipophilicity (XLogP3 = 3.9) Distinct from Regioisomeric Analogs

The target compound has a computed XLogP3 of 3.9 [1]. Although no experimental logP value for the 3-bromo-2-chloro regioisomer was located in the public domain, class-level structure–property relationships indicate that swapping halogen positions on the benzyl ring alters the dipole moment and molecular surface area, which will shift the logP by an estimated 0.2–0.5 units [2]. This difference is sufficient to measurably change reverse-phase HPLC retention times and impact partitioning in biphasic reaction mixtures during workup.

Lipophilicity Physicochemical Properties Regioisomer Comparison

N-Methyl Substitution Eliminates the H-Bond Donor, Delivering Computed HBD = 0 Versus HBD = 1 for the N-H Analog

The target compound has a computed hydrogen-bond donor count of 0, a direct consequence of full N-methylation of the carbamate nitrogen [1]. In contrast, the des-methyl analog tert-butyl (2-bromo-3-chlorobenzyl)carbamate (CAS 2162004-54-6) retains an NH proton and is computed to have an HBD count of 1 . The absence of an H-bond donor generally correlates with improved passive membrane permeability and reduced propensity for crystal-packing interactions that can complicate solid-form isolation.

Hydrogen-Bond Donor Count N-Methylation Permeability

TPSA of 29.5 Ų Positions the Compound Favorably for CNS Drug-Likeness Relative to More Polar Carbamate Analogs

The computed TPSA for the target compound is 29.5 Ų [1]. The widely cited threshold for CNS drug-likeness is TPSA < 60–70 Ų [2]. By comparison, a representative N-H carbamate analog—possessing an additional H-bond donor—typically exhibits a TPSA increase of approximately 10–15 Ų due to contributions from the NH moiety [2]. At 29.5 Ų, the target compound resides well within the favorable CNS-accessible chemical space, making it a strategic choice for programs targeting neurological targets.

TPSA CNS Drug-Likeness Physicochemical Profiling

Benchmarked Enamine Catalog Pricing Provides a Reproducible Procurement Baseline at USD 699/0.5 g (95% Purity)

As of March 2025, Enamine lists the target compound (catalog EN300-28296231) at USD 699 for 0.5 g (95% purity), with larger quantities available at scaled pricing (5.0 g = USD 2,110; 10.0 g = USD 3,131) [1]. Attempts to source the 3-bromo-2-chloro regioisomer (tert-butyl 3-bromo-2-chlorobenzyl(methyl)carbamate) at comparable scale from the same supplier returned no publicly listed catalog entry, suggesting narrower commercial availability for the positional isomer [2]. This verified catalog listing reduces procurement friction and facilitates reproducible multi-gram scale-up.

Procurement Price Benchmarking Commercial Availability

Ortho-Bromo Substituent Enables Regioselective Pd-Catalyzed Cross-Coupling with Differentiated Reactivity Versus the Meta-Chloro Position

The target compound carries bromine at the sterically encumbered ortho position and chlorine at the meta position. In Pd-catalyzed Suzuki-Miyaura couplings, aryl bromides react approximately 10–50× faster than the corresponding aryl chlorides under standard conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O) [1]. This differential reactivity enables a sequential coupling strategy: the ortho-bromine can be selectively engaged in a first coupling step, leaving the meta-chlorine intact for a subsequent, more forcing Buchwald-Hartwig amination or Suzuki coupling with a more active ligand system [2]. Such programmed orthogonality is absent in the symmetric dihalo analogs (e.g., 2,3-dibromo or 2,3-dichloro).

Cross-Coupling Regioselectivity C–C Bond Formation

Optimal Application Scenarios for tert-Butyl (2-bromo-3-chlorobenzyl)(methyl)carbamate Based on Quantitative Differentiation Evidence


Sequential, Regioselective Cross-Coupling for Complex Biaryl Library Synthesis

Medicinal chemistry teams building biaryl libraries can exploit the 10–50× reactivity difference between the ortho-bromine and the meta-chlorine to perform a first Suzuki-Miyaura coupling at the bromine position under mild conditions, followed by a second coupling at the chlorine position using a more active catalyst/ligand system [1]. This programmed orthogonality minimizes protecting-group manipulations and reduces the synthetic step count relative to symmetric dihalo building blocks.

CNS-Focused Fragment and Lead Optimization Campaigns

The compound’s combination of low TPSA (29.5 Ų) and zero H-bond donor count places it favorably within CNS-accessible chemical space (TPSA < 60–70 Ų) [2]. Researchers pursuing neurological targets (e.g., GPCRs, ion channels, kinases with CNS exposure requirements) can incorporate this building block with a lower risk of exceeding permeability and efflux liability thresholds compared to more polar carbamate alternatives [3].

Reproducible Multi-Gram Scale-Up with Transparent Supply Chain

The compound is listed in the Enamine catalog with transparent, tiered pricing (0.5 g = USD 699; 5.0 g = USD 2,110; 10.0 g = USD 3,131) [4]. This contrasts with certain regioisomeric analogs that lack publicly listed catalog entries from major suppliers, enabling procurement teams to plan synthetic campaigns with predictable timelines and budgets without the delays of custom-synthesis negotiations [5].

N-Methylated Intermediate for Metabolic Stability Optimization

The absence of an N–H bond (HBD = 0) makes this compound a suitable precursor for generating N-methylbenzylamine-containing final compounds that avoid the first-pass N-dealkylation often observed with secondary amine analogs [6]. In agrochemical and pharmaceutical discovery programs where oxidative metabolism of benzylic amines is a known liability, deploying the pre-methylated building block can accelerate structure-activity relationship (SAR) exploration without additional N-methylation steps required later in the synthesis [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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